4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate
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Overview
Description
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides . The process can be summarized as follows:
Starting Materials: 7-amino-4-methylcoumarin and 4-methylphenylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone at room temperature.
Product Isolation: The product is precipitated, filtered, washed with cold water, and recrystallized from ethanol to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Research: It is used in assays to investigate its effects on various biological pathways and targets.
Pharmaceutical Development: The compound is explored as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Benzofuran and Benzoxazol derivatives: These compounds have similar heterocyclic structures and exhibit comparable biological properties.
Uniqueness
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H25NO6S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C23H25NO6S/c1-5-16-13-21(25)30-22-15(4)20(12-11-18(16)22)29-23(26)19(6-2)24-31(27,28)17-9-7-14(3)8-10-17/h7-13,19,24H,5-6H2,1-4H3 |
InChI Key |
NGPYAHHYZIPJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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